3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach is the use of a three-component reaction involving a substituted benzoyl chloride, a hydroxyindole, and a methoxypropylamine. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4'E)-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H30N2O6/c1-4-15-28-21-10-7-6-9-20(21)27(26(28)33)22(24(31)25(32)29(27)16-8-17-34-3)23(30)18-11-13-19(14-12-18)35-5-2/h6-7,9-14,30H,4-5,8,15-17H2,1-3H3/b23-22- |
InChI Key |
AMOJZIVYZSVAAP-FCQUAONHSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC)\O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
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